molecular formula C30H32N4O2S B2782726 2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide CAS No. 689228-63-5

2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide

Cat. No. B2782726
CAS RN: 689228-63-5
M. Wt: 512.67
InChI Key: PLMNWZPUFMPUDW-UHFFFAOYSA-N
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Description

The compound “2-((3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenethylacetamide” has a molecular formula of C32H36N4O4S and an average mass of 572.718 Da .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the sources I found .

Scientific Research Applications

Potential as a CNS Acting Drug Precursor

Research highlights the significance of functional chemical groups in synthesizing novel CNS acting drugs. Compounds with piperidine, among other heterocycles, are identified for their potential CNS effects, ranging from depression to convulsion. The piperidine group's presence in the compound structure suggests its utility in developing new CNS medications, addressing the growing concern over CNS disorders' side effects by current drugs (Saganuwan, 2017).

Role in Therapeutics Beyond CNS Applications

The therapeutic significance of isoquinoline derivatives, to which the compound could be structurally related, is well-documented. These derivatives have shown a broad range of biological potentials, including anti-fungal, anti-Parkinsonism, and anti-tumoral effects, among others. This suggests that compounds with similar structural features may offer a versatile platform for developing new therapeutics across a wide array of diseases (Danao et al., 2021).

Chemical Classes and Drug Development

The compound's structural components, such as the piperidine and quinazolinone groups, are commonly found within various chemical classes of small molecule antagonists, including those targeting chemokine receptors like CCR3. This illustrates the compound's potential role in treating allergic diseases by inhibiting specific receptors or enzymes, suggesting its broader applicability in drug development for conditions like asthma and allergic rhinitis (Willems & IJzerman, 2009).

properties

IUPAC Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O2S/c35-28(31-17-16-23-10-4-1-5-11-23)22-37-30-32-27-15-14-25(33-18-8-3-9-19-33)20-26(27)29(36)34(30)21-24-12-6-2-7-13-24/h1-2,4-7,10-15,20H,3,8-9,16-19,21-22H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMNWZPUFMPUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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